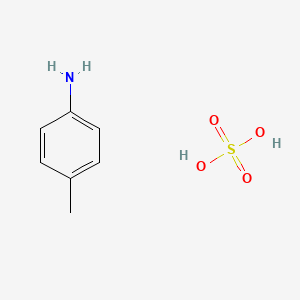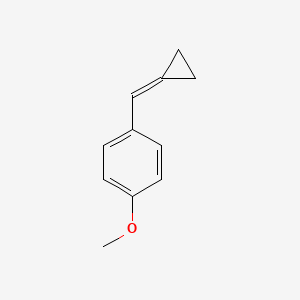
3-Methyl-5-trimethylsilanyl-isoxazole
概要
説明
3-Methyl-5-trimethylsilanyl-isoxazole is an organic compound with the molecular formula C7H13NOSi and a molecular weight of 155.27 g/mol . It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This compound is notable for its trimethylsilanyl group, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-trimethylsilanyl-isoxazole can be achieved through various methods. One common approach involves the [3+2] cycloaddition reaction of aldehydes with N-hydroximidoyl chlorides in the presence of triethylamine . This method provides a high yield and regiospecific synthesis of 3,4,5-trisubstituted isoxazoles. Another method involves the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine .
Industrial Production Methods: Industrial production methods for this compound typically involve scalable and solvent-free synthesis techniques. For example, ball-milling conditions using a recyclable Cu/Al2O3 nanocomposite catalyst have been developed to produce 3,5-isoxazoles in moderate to excellent yields .
化学反応の分析
Types of Reactions: 3-Methyl-5-trimethylsilanyl-isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the trimethylsilanyl group, which can be easily replaced or modified.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include molecular iodine, hydroxylamine, and triethylamine . Reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction rates and yields.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield 3,4-disubstituted isoxazoles, while substitution reactions can produce a variety of functionalized isoxazoles .
科学的研究の応用
3-Methyl-5-trimethylsilanyl-isoxazole has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, it is used in the pharmaceutical industry for testing and as a reference standard .
作用機序
The mechanism of action of 3-Methyl-5-trimethylsilanyl-isoxazole involves its interaction with molecular targets and pathways in biological systems. For instance, it has been shown to exhibit antifungal activity by inhibiting the growth of fungal mycelium . The trimethylsilanyl group plays a crucial role in enhancing the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds: Similar compounds to 3-Methyl-5-trimethylsilanyl-isoxazole include 3-amino-5-methylisoxazole and 5-aryl-4-methyl-3-yl-(imidazolidin-1-yl-methyl, 2-ylidene nitroimine) isoxazoles .
Uniqueness: What sets this compound apart from its analogs is the presence of the trimethylsilanyl group, which imparts unique chemical properties such as increased stability and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
IUPAC Name |
trimethyl-(3-methyl-1,2-oxazol-5-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOSi/c1-6-5-7(9-8-6)10(2,3)4/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROGNRFYIIXTJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,3-Dichlorophenyl)methyl]piperazine](/img/structure/B3370779.png)







![1-[4-(Chloromethyl)phenyl]ethan-1-one](/img/structure/B3370827.png)




